2-(cyclopentylsulfanyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(cyclopentylsulfanyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]acetamide is a complex organic compound that features a unique combination of functional groups, including a cyclopentylsulfanyl group, a furan ring, a thiophene ring, and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylsulfanyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan and thiophene intermediates: These intermediates can be synthesized through various methods, such as the oxidation of furfuryl alcohol and thiophene derivatives.
Coupling reactions: The furan and thiophene intermediates are then coupled with a cyclopentylsulfanyl group using reagents like lithium diisopropylamide (LDA) and sulfur-containing compounds.
Acetamide formation: The final step involves the formation of the acetamide group through the reaction of the coupled intermediate with acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentylsulfanyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetamide or hydroxyethyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(cyclopentylsulfanyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials, such as polymers and electronic devices, due to its functional groups.
Mechanism of Action
The mechanism of action of 2-(cyclopentylsulfanyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the furan and thiophene rings may interact with aromatic residues in proteins, while the hydroxyethyl group can form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Similar Compounds
2-(furan-3-yl)acetamide: Lacks the cyclopentylsulfanyl and thiophene groups, making it less complex.
2-(thiophen-2-yl)acetamide: Similar to the target compound but without the furan and cyclopentylsulfanyl groups.
N-(2-hydroxyethyl)acetamide: Contains the hydroxyethyl and acetamide groups but lacks the furan, thiophene, and cyclopentylsulfanyl groups.
Uniqueness
2-(cyclopentylsulfanyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]acetamide is unique due to its combination of multiple functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for diverse scientific research applications.
Properties
Molecular Formula |
C17H21NO3S2 |
---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
2-cyclopentylsulfanyl-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]acetamide |
InChI |
InChI=1S/C17H21NO3S2/c19-16(11-23-14-4-1-2-5-14)18-12-17(20,13-7-8-21-10-13)15-6-3-9-22-15/h3,6-10,14,20H,1-2,4-5,11-12H2,(H,18,19) |
InChI Key |
YNPMFMFSBNLELY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)SCC(=O)NCC(C2=COC=C2)(C3=CC=CS3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.